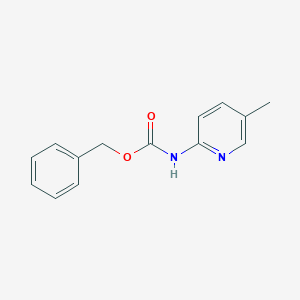

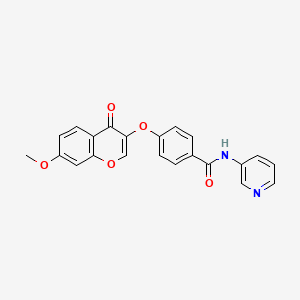

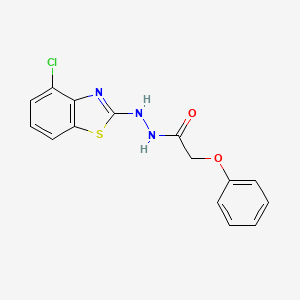

2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, the synthesis of “5-amino-2-chloro-N-(thiophen-2-ylmethyl)benzamide” involves the reaction of 2-chlorobenzoyl chloride with 2-methyl-5-thiophen-2-ylpyrazole in the presence of a base to form an intermediate compound. This is then treated with formaldehyde and hydrogen cyanide to give the final product .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide”. More research is needed in this area .Applications De Recherche Scientifique

Synthesis and Characterization

- 2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide and its derivatives have been synthesized and characterized in various studies. For instance, Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives, evaluating their structure through IR, NMR, and Mass spectrometry (Salahuddin et al., 2014).

Anticancer Evaluation

- These compounds have shown promising results in anticancer evaluations. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Crystal Structure Analysis

- The crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been established using X-ray diffraction studies. This offers insights into their molecular arrangement and stability (Sharma et al., 2016).

Antimicrobial Activity

- Some 1,3,4-oxadiazole derivatives have been assessed for antimicrobial activity. Naganagowda and Petsom (2011) reported the synthesis of derivatives with significant antibacterial properties, indicating their potential in antimicrobial applications (Naganagowda & Petsom, 2011).

Nematocidal Activity

- Novel 1,2,4-oxadiazole derivatives, including those with a 1,3,4-thiadiazole amide moiety, have been synthesized and evaluated for nematocidal activities. Liu et al. (2022) found that certain derivatives showed good nematocidal activity against Bursaphelenchus xylophilus, a harmful nematode (Liu et al., 2022).

Corrosion Inhibition

- Oxadiazole derivatives have been explored for their use in corrosion inhibition. Kalia et al. (2020) studied two oxadiazole derivatives as agents to prevent mild steel dissolution, demonstrating their efficacy in protecting metals from corrosion (Kalia et al., 2020).

Gold(I) Complexes and Cytotoxic Activity

- Gold(I) complexes containing 1,3,4-oxadiazole derivatives have been synthesized and shown to exhibit cytotoxic activities. Chaves et al. (2014) reported that these complexes displayed pharmacological properties, indicating their potential in cancer treatment (Chaves et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withUDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase , an enzyme involved in bacterial cell wall synthesis

Mode of Action

If it does indeed target the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, it may inhibit the enzyme’s activity, disrupting bacterial cell wall synthesis and leading to bacterial cell death .

Propriétés

IUPAC Name |

2-chloro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2S/c15-11-6-2-1-5-10(11)13(19)16-14-18-17-12(20-14)8-9-4-3-7-21-9/h1-7H,8H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBAMISOMLMRAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2955443.png)

![2-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2955444.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2955450.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2955453.png)

![2-hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one](/img/structure/B2955457.png)